Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate
Description
Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a unique substitution pattern. Its structure includes:
- Ethyl carboxylate at position 3 (ester group for solubility modulation).
- Perfluorobenzamido at position 2 (electron-withdrawing group enhancing stability and bioactivity).
- Methyl at position 4 (steric and electronic modulation).
- Carbamoyl at position 5 (hydrogen-bonding capability for target interaction).
This compound is synthesized via Gewald-like reactions, involving cyclization of ethyl cyanoacetate with ketones, followed by functionalization of the thiophene core .
Properties
CAS No. |
551907-64-3 |
|---|---|
Molecular Formula |
C16H11F5N2O4S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H11F5N2O4S/c1-3-27-16(26)5-4(2)12(13(22)24)28-15(5)23-14(25)6-7(17)9(19)11(21)10(20)8(6)18/h3H2,1-2H3,(H2,22,24)(H,23,25) |
InChI Key |
ANCBHJKEYPZCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Functional Groups: The carbamoyl, methyl, and perfluorobenzamido groups are introduced through various substitution reactions. For example, the perfluorobenzamido group can be introduced via an amide coupling reaction using perfluorobenzoyl chloride and an amine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl or ester groups.
Substitution: Nucleophilic substitution reactions can occur at the perfluorobenzamido group, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The perfluorobenzamido group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Key Observations :
Crystallographic and Structural Insights
- Crystal Packing : The perfluorobenzamido group influences molecular packing via C–F···H and π-stacking interactions, as observed in related fluorinated thiophenes .
- Isomerism : Brominated analogs (e.g., in ) exhibit constitutional isomerism (80:20 ratio), highlighting the sensitivity of substitution patterns to synthetic conditions.
- Hydrogen Bonding : Carbamoyl groups participate in N–H···O interactions, critical for stabilizing crystal structures and binding to biological targets .
Biological Activity
Ethyl 5-carbamoyl-4-methyl-2-(perfluorobenzamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of bacterial growth. This article synthesizes current research findings regarding its biological activity, including data tables, case studies, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H11F5N2O4S
- Molecular Weight : 422.3 g/mol
Its structure features a thiophene ring substituted with a carbamoyl group and a perfluorobenzamido moiety, which contributes to its biological activity.
Research indicates that this compound functions primarily as an inhibitor of the GroEL chaperonin in bacteria. GroEL is essential for protein folding and cellular survival under stress conditions. The compound exhibits potency against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens, which are notorious for their antibiotic resistance.
Key Findings:
- Inhibition of GroEL Functions : The compound has been shown to disrupt the refolding activities of GroEL, leading to impaired bacterial growth. In vitro assays demonstrated that it effectively inhibits the refolding of denatured proteins like malate dehydrogenase and rhodanase .
- Minimum Inhibitory Concentration (MIC) : The compound displayed significant antibacterial activity with MIC values lower than 0.27 µM against several bacterial strains, indicating strong potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
A detailed analysis of analogs derived from this compound has been conducted to understand how modifications affect biological activity. The following table summarizes key analogs and their corresponding MIC values:
| Compound Name | MIC (µM) | Notes |
|---|---|---|
| This compound | <0.27 | Potent against Mtb and ESKAPE pathogens |
| Lead analog with nitrofuran moiety | <0.50 | Exhibited broad-spectrum antibacterial activity |
| Analog lacking perfluorobenzamido group | >10 | Significantly reduced activity |
Case Studies
- Inhibition Studies on Mtb : A study highlighted the effectiveness of the compound in inhibiting actively-replicating Mtb in vitro. The results indicated that the compound not only inhibited bacterial growth but also led to cell death at higher concentrations, suggesting a potential for therapeutic applications in treating tuberculosis .
- Screening Against ESKAPE Pathogens : A high-throughput screening identified this compound as one of the most potent inhibitors among a library of compounds tested against ESKAPE pathogens, which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
